4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide
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Overview
Description
4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide is a synthetic organic compound It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dichloro-2-methylbenzenesulfonyl chloride and 5-chloro-2-hydroxyaniline.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Reaction Steps: The sulfonyl chloride reacts with the aniline derivative to form the desired sulfonamide compound. The reaction is typically conducted under controlled temperature and solvent conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimization of Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and yield.
Purification Techniques: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or thiols can react with the chloro substituents.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a new sulfonamide derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to its observed effects. For example, it could inhibit bacterial enzymes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections.
Uniqueness
4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern and potential applications. Its multiple chloro substituents and hydroxyl group may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
4,5-dichloro-N-(5-chloro-2-hydroxyphenyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO3S/c1-7-4-9(15)10(16)6-13(7)21(19,20)17-11-5-8(14)2-3-12(11)18/h2-6,17-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRILPWOTPZRGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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